

Bioactivity of Methyl 2-methoxy-6-methylbenzoate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Methyl 2-methoxy-6-methylbenzoate*

Cat. No.: *B1297912*

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Disclaimer: Direct comparative bioactivity studies on a series of **Methyl 2-methoxy-6-methylbenzoate** derivatives are not readily available in the public domain. This guide provides a comparative analysis of structurally related compounds, offering insights into the potential bioactivities of **Methyl 2-methoxy-6-methylbenzoate** derivatives based on existing experimental data for analogous structures. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Methyl 2-methoxy-6-methylbenzoate and its derivatives represent a class of aromatic compounds with potential for diverse biological activities. The presence of the methoxy and methylbenzoate moieties suggests the possibility of interactions with various biological targets. This guide summarizes the reported bioactivities of structurally similar compounds, focusing on antimicrobial, anticancer, and anti-inflammatory properties, to provide a foundation for future research and drug discovery efforts in this area.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various derivatives that share structural similarities with **Methyl 2-methoxy-6-methylbenzoate**.

Table 1: Antimicrobial Activity of Structurally Related Derivatives

Compound Class	Derivative	Test Organism	Bioactivity Metric	Value	Reference
2-Hydroxynaphthalene-1-carboxanilides	N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide	Staphylococcus aureus	MIC	54.9 µM	[1]
2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide	E. coli	MIC	23.2 µM	[1]	
2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide	Various bacteria/mycobacteria	MIC Range	0.3 - 92.6 µM	[1]	
Methoxy-4'-amino chalcones	(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one	E. coli, S. aureus, C. albicans	Strong activity	-	[2]
2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives	Methyl 2,4-dihydroxy-6-n-pentylbenzoate	Cladosporium sphaerospermum	Antifungal Activity	2.5 µg	[3][4][5][6]
Methyl 2-hydroxy-4-	E. coli	Weakly active (9-15 mm)	-	[3][4][5][6]	

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Table 2: Anticancer Activity of Structurally Related Derivatives

Compound Class	Derivative	Cell Line	Bioactivity Metric	Value	Reference
Methoxyflavones	4',5'-dihydroxy-5,7,3'-Trimethoxyflavone	HCC1954 (Breast Cancer)	IC50	8.58 μ M	[7]
5-hydroxy-6,7,8,4'-Tetramethoxyflavone (5-demethyltangeritin)	PC3 (Prostate Cancer)	IC50	11.8 μ M	[7]	
Tangeritin (5,6,7,8,4'-Pentamethoxyflavone)	PC3 (Prostate Cancer)	IC50	17.2 μ M	[7]	
Acacetin (5,7-dihydroxy-4'-methoxyflavone)	Cancer cell lines	IC50	~25 μ M	[7]	
Imidazo[1,2-a]pyrimidine Derivatives	Compound 3d	MDA-MB-231 (Breast Cancer)	IC50	35.1 μ M	[8]
Compound 4d	MDA-MB-231 (Breast Cancer)	IC50	35.1 μ M	[8]	
Compound 3d	MCF-7 (Breast Cancer)	IC50	43.4 μ M	[8]	
Compound 4d	MCF-7 (Breast Cancer)	IC50	39.0 μ M	[8]	

Table 3: Anti-inflammatory Activity of Structurally Related Derivatives

Compound Class	Derivative	Assay	Bioactivity Metric	Value	Reference
Methyl Salicylate Glycosides	J12122	LPS-induced NO production in RAW264.7 cells	% Inhibition	56.20% at 3.0 µg/mL	[9]
J12123	LPS-induced NO production in RAW264.7 cells	% Inhibition	51.72% at 3.0 µg/mL	[9]	
Methyl Derivatives of Flavanone	2'-methoxyflavanone (5B)	LPS-induced NO production in RAW264.7 cells	Inhibitory activity	Yes	[10]
3'-methoxyflavanone (6B)	LPS-induced NO production in RAW264.7 cells	Inhibitory activity	Yes	[10]	
Benzothiazole Derivatives	17c	Carrageenan-induced rat paw edema	% Inhibition	72-80%	[11]
17i	Carrageenan-induced rat paw edema	% Inhibition	64-78%	[11]	

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- **Preparation of Inoculum:** Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
- **Compound Preparation:** The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are prepared in a 96-well microtiter plate using culture broth.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension.
- **Incubation:** The microtiter plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
- **Determination of MIC:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density.

MTT Assay for Anticancer Cytotoxicity

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

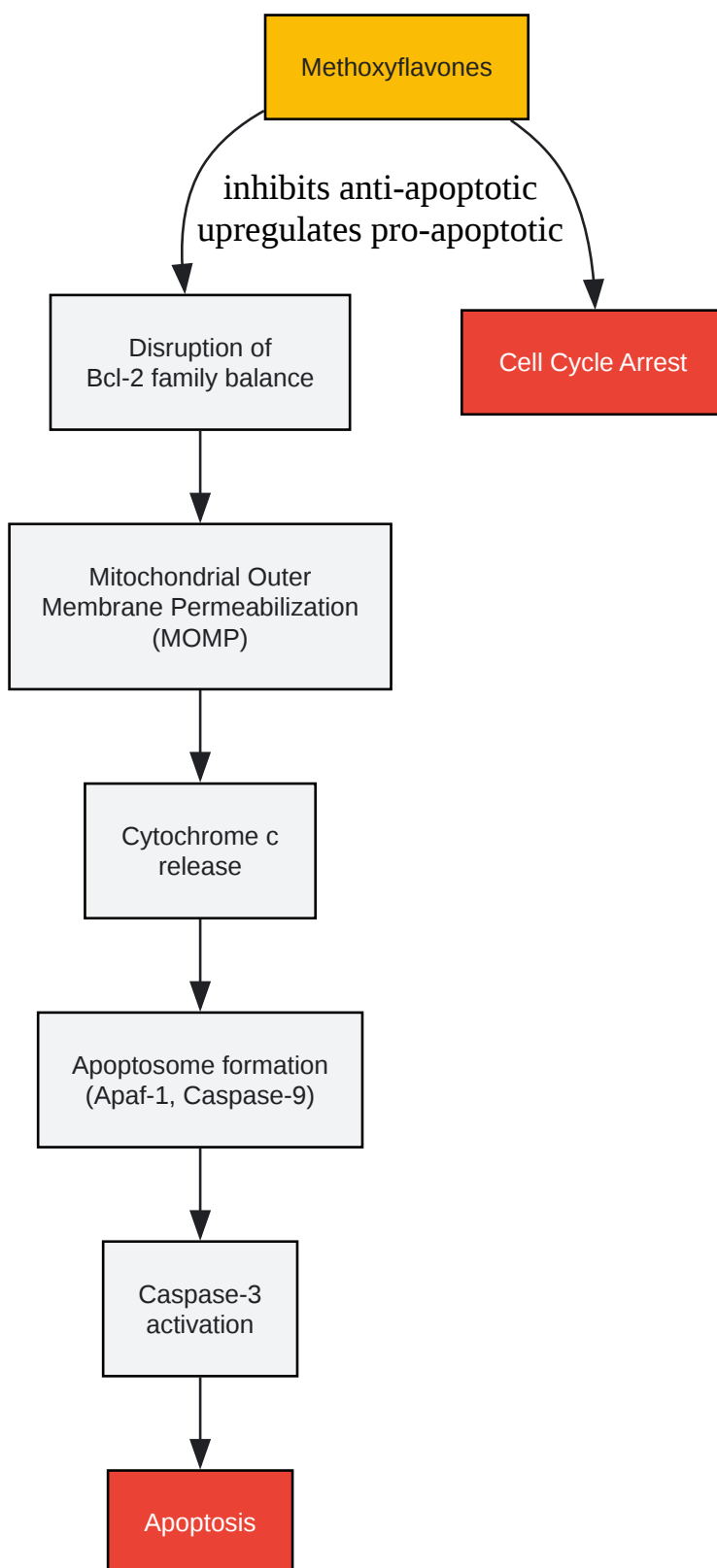
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

- **Cell Culture:** Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
- **Compound and LPS Treatment:** The cells are pre-treated with different concentrations of the test compounds for a short period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
- **Incubation:** The plates are incubated for a defined period (e.g., 24 hours).
- **Griess Assay:** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
- **Absorbance Measurement:** The absorbance of the colored solution is measured at approximately 540 nm.
- **Data Analysis:** The percentage inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action Anticancer Mechanism of Methoxyflavones

Methoxyflavones have been shown to induce anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.^{[7][12][13][14][15]}

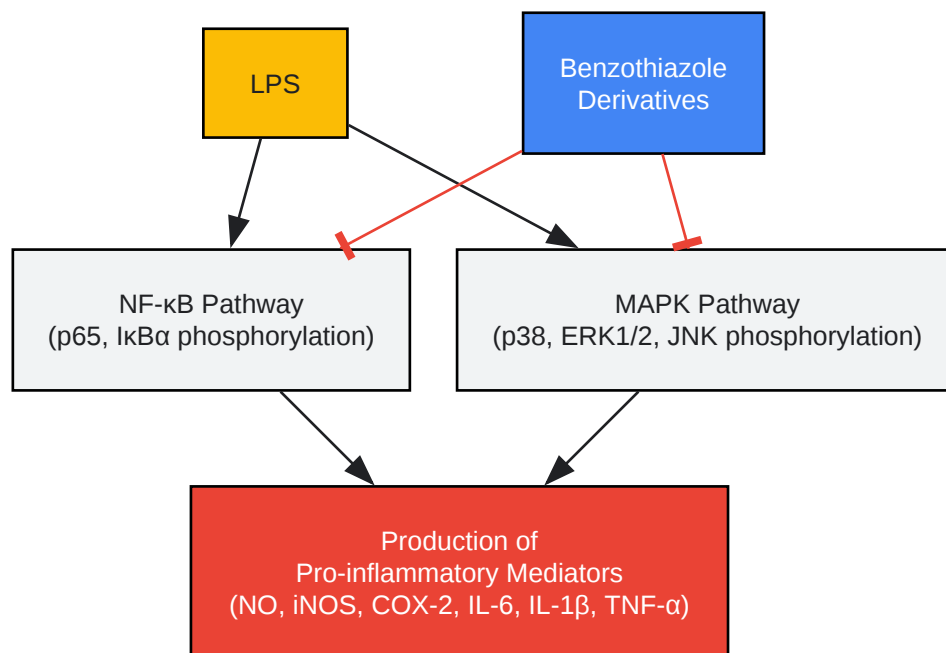


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Caption: Anticancer signaling pathway of methoxyflavones.

Anti-inflammatory Mechanism of Benzothiazole Derivatives

Certain benzothiazole derivatives exert their anti-inflammatory effects by suppressing key inflammatory signaling pathways, such as the NF- κ B and MAPK pathways, in response to inflammatory stimuli like LPS.[16]

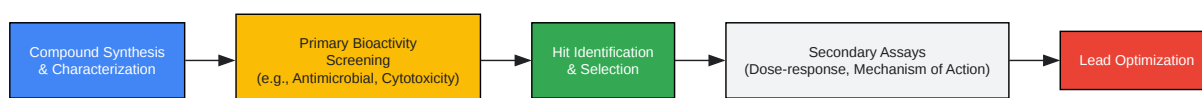


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Caption: Anti-inflammatory signaling pathway of benzothiazoles.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the bioactivity of novel chemical compounds.



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Caption: General workflow for bioactivity screening.

Conclusion

While direct experimental data on the bioactivity of **Methyl 2-methoxy-6-methylbenzoate** derivatives is limited, the analysis of structurally related compounds provides a strong rationale for their investigation as potential antimicrobial, anticancer, and anti-inflammatory agents. The presence of methoxy and methylbenzoate functionalities in various bioactive molecules highlights the importance of this chemical space in drug discovery. The provided data tables, experimental protocols, and pathway diagrams serve as a valuable resource for researchers to design and execute further studies to elucidate the specific biological activities of this promising class of compounds. Future research should focus on the synthesis and systematic evaluation of a library of **Methyl 2-methoxy-6-methylbenzoate** derivatives to establish clear structure-activity relationships.

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